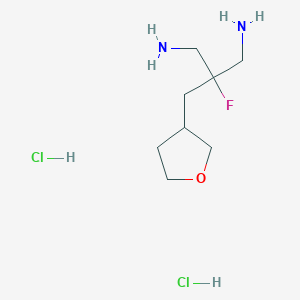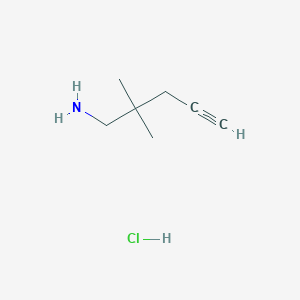![molecular formula C12H12FN3S B1485158 4-{6-[(2-Fluoroethyl)sulfanyl]piridazin-3-il}anilina CAS No. 2097995-72-5](/img/structure/B1485158.png)
4-{6-[(2-Fluoroethyl)sulfanyl]piridazin-3-il}anilina
Descripción general
Descripción
4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: is a chemical compound characterized by its unique structure, which includes a pyridazinyl ring substituted with a 2-fluoroethyl sulfanyl group and an aniline moiety
Aplicaciones Científicas De Investigación
4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: has shown potential in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Studied for its pharmacological effects, such as its potential use in drug development for treating various diseases.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline typically involves multiple steps, starting with the preparation of the pyridazinyl core. One common approach is the reaction of 6-chloropyridazine with 2-fluoroethanethiol under basic conditions to introduce the sulfanyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions
4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: can undergo various chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as hydrogen gas, sodium borohydride, and iron filings are often used.
Substitution: : Electrophilic substitution may involve reagents like bromine or iodine, while nucleophilic substitution may use alkyl halides or amines.
Major Products Formed
Oxidation: : Nitroso derivatives, hydroxylamines, and other oxidized products.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Halogenated pyridazines, alkylated pyridazines, and other substituted derivatives.
Mecanismo De Acción
The mechanism by which 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: can be compared to other similar compounds, such as:
4-(6-Chloropyridazin-3-yl)aniline
4-(6-Methoxypyridazin-3-yl)aniline
4-(6-Ethylsulfanylpyridazin-3-yl)aniline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Propiedades
IUPAC Name |
4-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMWRZDPSMNWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


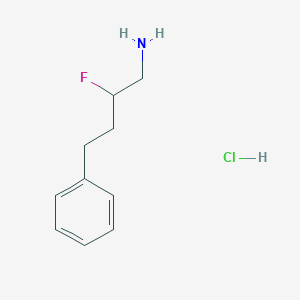
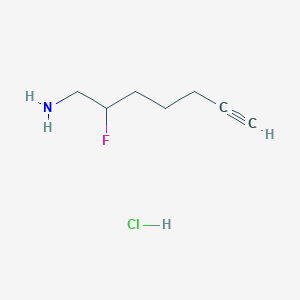

amine hydrochloride](/img/structure/B1485080.png)
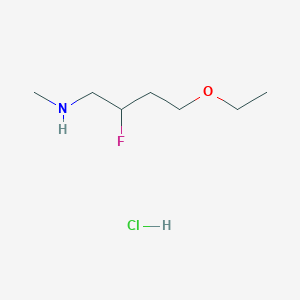
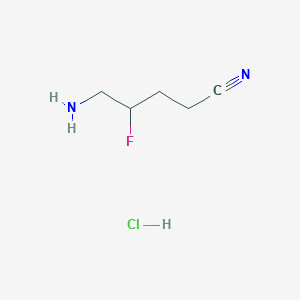
amine hydrochloride](/img/structure/B1485086.png)
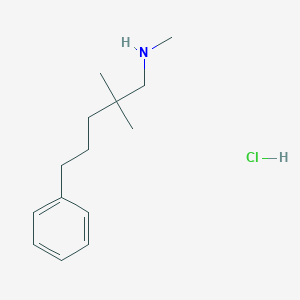
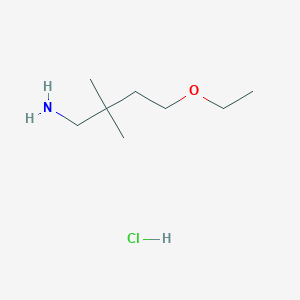
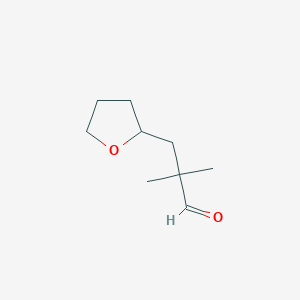
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)
